m-Cresol-d8
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5-tetradeuterio-4-deuteriooxy-6-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSSMJSEOOYNOY-IWRLGKISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O[2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583732 | |
| Record name | 3-(~2~H_3_)Methyl(O-~2~H_5_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302911-90-6 | |
| Record name | 3-(~2~H_3_)Methyl(O-~2~H_5_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 302911-90-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Site Specific Deuteration of M Cresol
The synthesis of m-cresol-d8 involves the substitution of all eight hydrogen atoms with deuterium (B1214612) atoms. This includes the three hydrogens on the methyl group, the four hydrogens on the aromatic ring, and the one hydrogen on the hydroxyl group. While specific proprietary methods for the commercial synthesis of this compound are not extensively detailed in publicly available literature, general strategies for site-selective deuteration of aromatic compounds can be inferred.
One common approach involves the use of a deuterated solvent, such as D₂O, in the presence of a catalyst. researchgate.net For instance, the chemo/regioselective H-D exchange of various organic compounds can be achieved using a Pd/C-Al-D₂O catalytic system. researchgate.net Another method involves the diazotization of meta-toluidine, followed by hydrolysis in a deuterated medium. google.com The process generally starts with meta-toluidine, which undergoes diazotization and subsequent hydrolysis to yield m-cresol (B1676322). google.com By conducting these reaction steps in a deuterated environment, the hydrogen atoms can be effectively replaced by deuterium.
Furthermore, studies on the deuteration of similar phenolic compounds, like phenol (B47542) itself, have shown that site-selective H/D exchange can be achieved in sub- and supercritical water without the need for additional catalysts. researchgate.net The synthesis of phenol deuterated at specific sites has been accomplished by treating deuterated phenol with a supercritical benzene (B151609)/H₂O mixture or by treating meta-deuterated phenol with a supercritical benzene/D₂O mixture. researchgate.net These principles could potentially be adapted for the synthesis of this compound.
Advanced Isotopic Purity Assessment Techniques
Ensuring a high degree of isotopic purity is critical for the applications of m-cresol-d8. Commercially available this compound typically boasts an isotopic purity of at least 98 atom % D. sigmaaldrich.comlgcstandards.com The assessment of this purity relies on sophisticated analytical techniques.
Mass spectrometry is a primary tool for determining isotopic purity. By analyzing the mass-to-charge ratio of the molecule, the extent of deuterium (B1214612) incorporation can be quantified. The mass spectrum of this compound will show a significant mass shift of M+8 compared to its non-deuterated counterpart. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for assessing isotopic purity. lgcstandards.com Specifically, ¹H NMR can be used to detect any residual protons in the molecule. The absence or significant reduction of proton signals in the ¹H NMR spectrum confirms a high level of deuteration. lgcstandards.comsavemyexams.com
Applications of M Cresol D8 in Reaction Mechanism Elucidation
Principles and Measurement of Kinetic Isotope Effects (KIE)
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). For deuterium (B1214612) labeling, this is kH/kD. The underlying principle of KIEs stems from the differences in vibrational energies, specifically the zero-point energy (ZPE), between bonds to different isotopes. ontosight.ai A C-H bond, for instance, has a higher vibrational frequency and thus a higher ZPE than a C-D bond. Consequently, more energy is required to break a C-D bond than a C-H bond, which can lead to a slower reaction rate for the deuterated compound. These effects are measured using techniques like NMR spectroscopy or mass spectrometry to determine the reaction rates for both the unlabeled and labeled compounds. numberanalytics.comnumberanalytics.com
Primary Kinetic Isotope Effects in Bond Cleavage Reactions
A primary kinetic isotope effect occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. ontosight.aislideshare.net In the context of m-Cresol-d8, if a reaction involves the cleavage of the phenolic O-H bond or one of the C-H bonds on the aromatic ring or methyl group, a significant primary KIE would be expected. The magnitude of the kH/kD ratio for such a reaction is typically between 2 and 7. core.ac.uk A value in this range strongly indicates that the hydrogen transfer or C-H/O-H bond scission is central to the slowest step of the reaction mechanism. libretexts.org For example, in the oxidation of an alcohol, a kH/kD of 6.4 suggests the rate-determining step involves breaking a C-H bond. numberanalytics.com
Secondary Kinetic Isotope Effects in Reaction Dynamics
Secondary kinetic isotope effects (SKIEs) are observed when the isotopic substitution is at a position remote from the site of bond cleavage in the rate-determining step. slideshare.netgoogle.com These effects are generally smaller than primary KIEs but provide crucial information about changes in the "vibrational environment" of the labeled atom between the reactant and the transition state. google.com They often arise from a change in hybridization at a carbon atom. For this compound, if a reaction caused a carbon atom on the ring to change from sp2 to sp3 hybridization, an inverse SKIE (kH/kD < 1, typically 0.8-0.9) would be expected for deuterium atoms attached to that carbon. epfl.ch Conversely, a change from sp3 to sp2 hybridization results in a normal SKIE (kH/kD > 1, typically 1.1-1.2). epfl.chprinceton.edu These small changes can help map the geometry of the transition state.
Quantum Mechanical Tunneling Contributions to Isotope Effects
Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier rather than surmounting it, which is impossible in classical mechanics. chemistryviews.org This effect is most significant for light particles like hydrogen. When tunneling occurs, it can lead to exceptionally large primary kinetic isotope effects, with kH/kD values far exceeding the semi-classical limit of ~7. The probability of tunneling is highly sensitive to the mass of the particle; the heavier deuterium atom tunnels much less efficiently than hydrogen. researchgate.net Therefore, an unusually large KIE is a classic indicator of a tunneling mechanism. princeton.edu Research on the photodissociation of m-cresol (B1676322) has shown that H-atom dissociation from the excited state is governed by a tunneling mechanism. researchgate.netnih.gov The deuteration of the phenolic hydrogen dramatically increases the lifetime of the excited state, providing direct evidence for the role of tunneling in this specific reaction of a cresol (B1669610). researchgate.net
Mechanistic Probing in Organic and Organometallic Reactions
The use of isotopically labeled compounds like this compound is a cornerstone of mechanistic chemistry, enabling researchers to dissect complex reaction sequences in both organic and organometallic systems.
Elucidation of Transition State Structures and Reaction Coordinates
Beyond identifying the RDS, the magnitude of the KIE provides detailed information about the geometry of the transition state (TS). According to the Hammond postulate, the structure of the TS resembles the species (reactant, intermediate, or product) to which it is closest in energy. princeton.edu The magnitude of the primary KIE is maximized for a "symmetric" transition state, where the hydrogen is transferred halfway between the donor and acceptor atoms. In this scenario, the vibrational mode corresponding to the bond stretch in the reactant is effectively lost in the TS, leading to the largest difference in activation energies between the light and heavy isotopes. princeton.edu If the TS is "early" (reactant-like) or "late" (product-like), the KIE will be smaller. Therefore, by measuring the precise kH/kD value for a reaction of this compound, chemists can infer the position of the transition state along the reaction coordinate, gaining a more refined picture of the reaction's energetic pathway. google.com
Insights into Enzyme-Catalyzed Reaction Mechanisms
The use of isotopically labeled compounds is a cornerstone of mechanistic enzymology, providing profound insights into the intricate steps of catalytic cycles. This compound, a deuterated analog of m-cresol, serves as a powerful tool in this field. By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can trace the fate of atoms, determine the kinetics of bond-breaking and bond-forming events, and probe the interactions between a substrate and the enzyme's active site.
Deuterium Labeling for Investigating Enzymatic Hydrogen Transfer
A primary application of this compound in studying enzyme mechanisms is the investigation of hydrogen transfer steps, which are common in the biological degradation and transformation of phenolic compounds. The substitution of hydrogen with deuterium can lead to a significant decrease in the rate of a reaction if the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step. This phenomenon is known as the deuterium Kinetic Isotope Effect (KIE).
The C-D bond is stronger than the C-H bond, requiring more energy to be broken. researchgate.net By comparing the reaction rates of an enzyme with m-cresol and this compound, scientists can determine if and when a C-H bond is broken during the reaction sequence. A large KIE value (typically >2) is strong evidence that C-H bond cleavage is a key, rate-determining part of the catalytic mechanism.
Similarly, research on other enzymes that act on aromatic hydrocarbons, like toluene (B28343), provides a model for how this compound could be used. In the anaerobic degradation of toluene by the glycyl radical enzyme (GRE) benzylsuccinate synthase (BSS), experiments using deuterated toluene (toluene-d8) were fundamental to elucidating the mechanism. biorxiv.org These studies allowed for the calculation of the KIE and confirmed that the initial hydrogen abstraction from the toluene methyl group is a critical and partially reversible step. biorxiv.orgchemrxiv.org
| Enzyme | Deuterated Substrate | Observed KIE | Mechanistic Insight |
|---|---|---|---|
| p-Cresol (B1678582) Methylhydroxylase (PCMH) | Deuterated 4-alkylphenols | 7-10 | Indicates that C-H bond cleavage from the methyl group is the rate-limiting step in the hydroxylation reaction. acs.org |
| Benzylsuccinate Synthase (BSS) | Toluene-d8 (B116792) | 1.7-2.1 | Supports the proposed mechanism where hydrogen abstraction from the methyl group initiates the reaction; the moderate KIE suggests this step is only partially rate-limiting. biorxiv.org |
| Pyruvate (B1213749) Formate Lyase (PFL) | Methacrylate (as pyruvate analog) | 3.2 (calculated for H/D exchange) | Used to model the reactivity of thiyl radicals and understand the role of specific cysteine residues in the active site during catalysis. acs.org |
Coenzyme and Substrate Interactions in Active Sites
Beyond kinetics, this compound can be used to map interactions within an enzyme's active site. The precise location of the deuterium atoms allows them to be used as probes, tracked by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, to reveal how the substrate is oriented and which catalytic residues it interacts with.
Studies on glycyl radical enzymes illustrate this principle well. In the BSS-catalyzed reaction, experiments conducted in deuterated water (D2O) with non-deuterated toluene, or with toluene-d8 in normal water, have been used to trace the path of hydrogen (or deuterium) atoms. chemrxiv.orgnih.gov These experiments demonstrated that the hydrogen atom abstracted from toluene is temporarily transferred to a specific cysteine residue in the active site before being added back to a fumarate (B1241708) molecule. biorxiv.org This reveals a direct interaction between the substrate, an active site residue, and a co-substrate (fumarate), providing a detailed picture of the catalytic event. The slow exchange of deuterium from D2O into the product further confirmed the partial reversibility of the hydrogen transfer step. biorxiv.org
Role of M Cresol D8 in Advanced Metabolic and Degradation Pathway Investigations
Tracing Metabolic Fates in Biological Systems
The use of m-Cresol-d8 is pivotal for accurately tracing the metabolic fate of m-cresol (B1676322) within complex biological systems. The deuterium (B1214612) label acts as a clear and unambiguous marker, enabling detailed investigation of how organisms process this xenobiotic compound.
In vivo studies benefit significantly from isotopically labeled tracers to understand the biotransformation of foreign compounds (xenobiotics). A notable example is in the study of insect defensive chemistry. The bombardier beetle (Brachinus elongatulus), for instance, is known to convert m-cresol into 2-methyl-1,4-benzoquinone (toluquinone) as part of its potent chemical spray. researchgate.net By administering this compound to the insect, researchers can unequivocally confirm this metabolic pathway. The deuterium atoms from the administered this compound would be detected in the resulting toluquinone, providing direct evidence of the conversion process and helping to elucidate the enzymatic mechanisms involved in this remarkable defensive adaptation. researchgate.net
In vitro systems, such as cell cultures, tissue homogenates, and subcellular fractions (e.g., microsomes), provide a controlled environment to study specific metabolic reactions. In this context, this compound is used as a substrate to identify metabolites and characterize the enzymes responsible for m-cresol metabolism. For example, incubating this compound with liver microsomes allows for the identification of hydroxylated or conjugated metabolites through mass spectrometry, as the resulting products will retain the deuterium label, distinguishing them from any other compounds in the matrix. This approach helps in pinpointing the specific cytochrome P450 enzymes or other transferases involved in the detoxification or bioactivation of m-cresol.
Microorganisms have evolved diverse pathways to utilize aromatic compounds like m-cresol as a source of carbon and energy. This compound is an essential tool for mapping these complex biotransformation routes. Studies on various bacterial strains have revealed distinct metabolic strategies. For example, in Pseudomonas putida, m-cresol is metabolized through a pathway involving a methyl-substituted catechol, followed by ring-fission via meta-cleavage. nih.govasm.orgnih.gov In contrast, the sulfate-reducing bacterium Desulfotomaculum sp. strain Groll employs a different strategy under anaerobic conditions, oxidizing the methyl group to form intermediates such as 3-hydroxybenzoic acid and benzoic acid. nih.govasm.org The use of this compound allows researchers to confirm the sequence of these reactions and identify key intermediates that might otherwise be present in concentrations too low to detect reliably.
Below is a table summarizing the findings from studies on different cresol-degrading microbial strains.
| Microbial Strain | Metabolic Pathway/Process | Key Intermediates | Key Enzymes |
|---|---|---|---|
| Pseudomonas putida | Aerobic meta-cleavage pathway | 3-Methylcatechol, 4-Hydroxy-2-oxovalerate | Catechol oxygenase, 2-Hydroxymuconic semialdehyde dehydrogenase |
| Desulfotomaculum sp. strain Groll | Anaerobic methyl group oxidation | 3-Hydroxybenzyl alcohol, 3-Hydroxybenzaldehyde, 3-Hydroxybenzoic acid | Not specified |
Advanced Environmental Degradation Mechanism Studies
Understanding the environmental fate of aromatic compounds is critical for assessing their persistence and potential impact on ecosystems. This compound facilitates detailed investigations into the mechanisms by which these compounds are broken down under different environmental conditions.
Aerobic biodegradation is a primary mechanism for the removal of cresols from soil and water. oecd.org Bacteria from the genus Pseudomonas are particularly efficient at this process. When grown on m-cresol, Pseudomonas putida induces a catechol pathway that proceeds via meta-cleavage of the aromatic ring. nih.govasm.org The key steps involve the formation of 3-methylcatechol, which is then cleaved by catechol 2,3-dioxygenase. Subsequent enzymatic reactions convert the ring-fission product into central metabolic intermediates like pyruvate (B1213749) and acetaldehyde. nih.gov By using this compound in soil or water microcosms inoculated with Pseudomonas, researchers can trace the label through these intermediates, confirming the activity and importance of this specific degradation pathway in environmental settings.
The table below outlines different anaerobic degradation mechanisms for m-cresol.
| Bacterial Culture | Environmental Condition | Initial Degradation Mechanism | Primary Intermediate |
|---|---|---|---|
| Sulfate-reducing consortium | Anaerobic (Sulfate-reducing) | para-Carboxylation | 4-Hydroxy-2-methylbenzoic acid |
| Desulfotomaculum sp. strain Groll | Anaerobic (Sulfate-reducing) | Methyl group oxidation | 3-Hydroxybenzyl alcohol, 3-Hydroxybenzoic acid |
Catalytic and Advanced Oxidation Processes for Pollutant Abatement (e.g., wet peroxide oxidation)
In the critical field of environmental remediation, advanced oxidation processes (AOPs) are paramount for the degradation of persistent organic pollutants like m-cresol. The efficacy of these processes, such as catalytic wet peroxide oxidation, is determined by monitoring the disappearance of the target pollutant over time. However, the complex matrices of wastewater and environmental samples can interfere with analytical measurements, leading to inaccurate assessments of degradation efficiency.
This is where this compound serves a crucial function, not as a primary subject of degradation, but as a surrogate or internal standard. In a typical study, a known amount of this compound is added to the sample prior to extraction and analysis. Because it is chemically almost identical to the non-deuterated m-cresol, it behaves similarly during sample preparation and analysis, but its different mass allows it to be distinguished by mass spectrometry. By comparing the signal of the analyte (m-cresol) to the known concentration of the internal standard (this compound), researchers can correct for any loss of substance during sample processing or for fluctuations in the analytical instrument's signal. This ensures that the measured degradation of m-cresol is accurate and reflects the true efficacy of the catalytic process.
While the literature details numerous studies on the degradation of m-cresol using various catalysts, the explicit use of this compound as a standard is an underlying methodological detail that is fundamental to the reliability of the reported results. For instance, in studies evaluating the performance of iron-based catalysts in wet peroxide oxidation of m-cresol, the precise quantification of m-cresol concentration at different time points is essential to determine the reaction kinetics and degradation efficiency. The use of a deuterated internal standard like this compound in the gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis would be standard practice to achieve the necessary accuracy.
Table 1: Key Parameters in Catalytic Wet Peroxide Oxidation of m-Cresol
| Parameter | Description | Relevance of this compound |
|---|---|---|
| Catalyst Type | Various solid catalysts are used, often iron-based (e.g., Fe/Al2O3). | Accurate quantification of m-cresol degradation is needed to compare catalyst performance. |
| H2O2 Concentration | The concentration of the oxidizing agent, hydrogen peroxide. | Precise measurement of m-cresol helps in optimizing the oxidant dose. |
| Temperature and pH | Reaction conditions that significantly influence degradation rates. | Reliable data, ensured by internal standards, is crucial for determining optimal conditions. |
| TOC Removal | Total Organic Carbon removal indicates the extent of mineralization. | While this compound doesn't directly measure TOC, it ensures the primary pollutant's concentration is accurately tracked. |
Isotopic Labeling in Quantitative Metabolomics and Flux Analysis
In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) in biological systems, accurate quantification is critical to understanding metabolic pathways and their alterations in disease. Isotopic labeling is a powerful technique that underpins much of the quantitative rigor in this field.
Application in Quantitative Metabolite Profiling using LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a dominant analytical platform in metabolomics due to its high sensitivity and selectivity. However, the accuracy of quantification can be compromised by matrix effects, where other molecules in the sample can enhance or suppress the ionization of the target analyte.
The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for overcoming these challenges. When analyzing for the presence of m-cresol in a biological sample (for example, as a metabolite of toluene (B28343) exposure), a known amount of this compound is added at the beginning of the sample preparation process. Since this compound has nearly identical physicochemical properties to m-cresol, it experiences the same extraction inefficiencies and matrix effects. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to highly accurate and precise quantification.
This approach is crucial for reliable biomarker discovery and validation, where subtle changes in metabolite concentrations can be significant. The use of a deuterated standard like this compound ensures that observed changes are due to biological variation rather than analytical artifacts.
Table 2: Role of this compound in a Typical LC-MS/MS Workflow for Metabolite Quantification
| Step | Action | Function of this compound |
|---|---|---|
| 1. Sample Preparation | Extraction of metabolites from a biological matrix (e.g., urine, plasma). | Added at the start to account for losses during extraction and cleanup. |
| 2. LC Separation | Chromatographic separation of metabolites. | Co-elutes with m-cresol, ensuring it experiences the same chromatographic conditions. |
| 3. MS/MS Detection | Mass spectrometric detection and fragmentation of the analyte and standard. | Provides a distinct mass signal for normalization of the m-cresol signal, correcting for ionization suppression or enhancement. |
| 4. Data Analysis | Calculation of the analyte concentration based on the ratio of analyte to internal standard signals. | Enables accurate and precise quantification. |
Carbon and Hydrogen Flux Analysis in Biochemical Networks
Metabolic flux analysis is a powerful technique used to determine the rates of metabolic reactions in a biological system. This is often achieved by introducing a substrate labeled with a stable isotope (e.g., 13C-labeled glucose) and tracking the incorporation of the label into downstream metabolites. This allows researchers to map the flow of atoms through metabolic pathways.
In this context, the role of a deuterated compound like this compound is typically supportive rather than central. While it is not generally used as a tracer for flux analysis itself (unless the metabolism of m-cresol is the specific pathway of interest), it is essential for the accurate quantification of the pool sizes of unlabeled and labeled metabolites.
For example, if a study were investigating the gut microbiome's metabolism of dietary compounds that might produce m-cresol, 13C-labeled precursors could be administered. To understand the production rate of m-cresol, it would be necessary to accurately measure the concentrations of both the newly synthesized 13C-labeled m-cresol and the pre-existing unlabeled m-cresol. This compound would serve as the ideal internal standard for the quantification of both of these species by LC-MS/MS. By providing a reliable measure of the total pool size and the extent of isotopic enrichment, the data can then be used in metabolic models to calculate the flux through the m-cresol-producing pathway.
Analytical Methodological Advancements Utilizing M Cresol D8
Internal Standard Applications in Quantitative Mass Spectrometry
The primary application of m-Cresol-d8 is as an internal standard (IS) in mass spectrometry-based quantitative methods. By adding a known quantity of this compound to a sample before processing and analysis, variations in sample preparation, injection volume, and instrument response can be normalized. This isotope dilution mass spectrometry (IDMS) approach is considered a gold-standard technique for quantification.
In GC-MS, this compound is instrumental for the trace analysis of m-cresol (B1676322) and related phenolic compounds in various matrices. Because the deuterated standard co-elutes with the native analyte and experiences similar behavior during extraction and ionization, it effectively corrects for analytical variability. researchgate.netresearchgate.net This is crucial for achieving the low detection limits required in environmental monitoring and biological studies. For instance, methods have been developed for quantifying cresols in human urine, where this compound's analog, o-cresol-d8 (B146630), is used to determine levels of both o- and m-cresol, demonstrating the principle's applicability. researchgate.netresearchgate.net The method achieves limits of detection as low as 0.007 mg/L for m-cresol. researchgate.net Similarly, o-cresol-d8 has been employed as an internal standard in the GC-MS/MS analysis of food simulants to quantify substances migrating from food contact materials. au.dk
Table 1: Application of Cresol-d8 Isotopologues as Internal Standards in GC-MS
| Analyte(s) | Internal Standard | Matrix | Analytical Technique | Key Findings | Reference |
|---|---|---|---|---|---|
| o-Cresol (B1677501), m-Cresol | o-Cresol-d8 | Human Urine | HS-SPME-GC/MS | LOD of 0.006 mg/L for o-Cresol and 0.007 mg/L for m-Cresol achieved. | researchgate.net |
| Phenol (B47542), o-Cresol, m-Cresol, Ethylphenols | Deuterium-labelled o-cresol | Human Urine | GC-MS | Good accuracy and no observed matrix effects in quantification. | researchgate.net |
| Smoke flavouring compounds (phenols) | This compound | Liquid Smoke Flavourings | SPME-GC/MS | Used to compensate for matrix effects, enabling accurate quantification. | tandfonline.com |
For analytes that are not sufficiently volatile or are thermally unstable for GC-MS, LC-MS/MS is the method of choice. In the analysis of complex biological matrices such as plasma or fecal supernatants, this compound and its isomers play a vital role. researchgate.net The analysis of p-cresol (B1678582) in fecal supernatant, for example, utilizes p-cresol-d8 (B69253) as an internal standard. researchgate.net Often, derivatization techniques are employed to enhance the chromatographic separation and improve ionization efficiency and detection sensitivity in LC-MS/MS. researchgate.netresearchgate.net For instance, dansyl chloride derivatization has been shown to significantly improve the signal intensity of phenolic compounds like cresols, allowing for their detection at very low concentrations in biological samples. researchgate.netresearchgate.net
A significant challenge in quantitative analysis, especially in complex matrices like food or biological fluids, is the "matrix effect," where co-eluting substances interfere with the ionization of the target analyte, causing signal suppression or enhancement. researchgate.netmdpi.com This can compromise the accuracy and reproducibility of the results. mdpi.comchromatographyonline.com
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective strategy to compensate for these effects. mdpi.comchromatographyonline.com Since this compound is structurally and chemically almost identical to the analyte (m-cresol), it experiences virtually the same matrix effects during sample ionization. mdpi.com By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is cancelled out. This allows for the construction of accurate and linear calibration curves, even when analyzing samples with significant and variable matrix interference. mdpi.com This approach is superior to using matrix-matched calibration standards, as it corrects for variations in every individual sample rather than relying on a representative blank matrix. mdpi.comresearchgate.net
Chromatographic Method Development and Validation
The development of robust and reliable chromatographic methods is essential for accurate quantification. This compound plays a part in this process, not as a chemical agent for separation enhancement, but as a benchmark for method performance during validation.
While this compound itself does not directly enhance the physical separation of analytes in the chromatographic column, its use is integral to validating the performance of the separation method. During method validation for quantifying m-cresol in pharmaceutical products, parameters such as specificity, linearity, accuracy, precision, and robustness are rigorously tested. analchemres.orgnih.govresearchgate.netnih.gov The inclusion of an internal standard like this compound from the outset allows for the precise evaluation of these parameters. It helps confirm that the separation is adequate to resolve the analyte from interferences and ensures that the detection is consistent and accurate across the analytical range. For example, a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method demonstrated good separation of m-cresol from other components in a pharmaceutical formulation, with a retention time of approximately 5.2 minutes. researchgate.netnih.gov
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing complex mixtures. Solid-Phase Microextraction (SPME) coupled with GC-MS is a solvent-free sample preparation technique widely used for extracting volatile and semi-volatile organic compounds from various matrices. researchgate.nettandfonline.com In this context, this compound is invaluable for the quantitative analysis of phenolic compounds.
In the analysis of volatile phenols in wine or smoke flavorings, SPME-GC/MS methods have been developed and validated using deuterated internal standards, including this compound or its isomers. tandfonline.commdpi.com The internal standard is added to the sample before SPME extraction. researchgate.nettandfonline.com This allows it to correct for variations in both the extraction efficiency of the SPME fiber and the subsequent GC-MS analysis. tandfonline.com This comprehensive correction is critical for accurately profiling complex samples where matrix components can affect both the extraction equilibrium and instrument response. tandfonline.com
Table 2: Use of Cresol-d8 in SPME-GC/MS Methodologies
| Application | Internal Standard | SPME Fiber | Key Optimization/Validation Parameters | Purpose | Reference |
|---|---|---|---|---|---|
| Determination of o- and m-cresol in human urine | o-Cresol-d8 | Polydimethylsiloxane (PDMS) | Linearity (0-5.0 mg/l), Precision (CV <19%), LOD (0.007 mg/l for m-cresol) | Biomarker monitoring for toluene (B28343) exposure. | researchgate.net |
| Analysis of smoke flavouring products | This compound | Polydimethylsiloxane/ Divinylbenzene (PDMS/DVB) | Extraction at 60°C for 30 min; method was repeatable (RSD% <5). | Accurate quantification of volatile compounds by compensating for matrix effects. | tandfonline.com |
| Analysis of volatile phenols in model wine | d3-Guaiacol (for m-cresol) | Not specified | Incubation at 35°C for 15 min, extraction for 15 min. | To validate a method for determining the retention of volatile phenols. | mdpi.com |
Applications in Biomonitoring and Environmental Contaminant Assessment
Deuterium-labeled internal standards are indispensable in modern analytical chemistry for achieving high accuracy and precision, particularly in complex matrices like urine and environmental samples. This compound, a stable isotope-labeled analog of m-cresol, serves as an ideal internal standard for quantification using isotope dilution mass spectrometry. Its chemical and physical properties are nearly identical to the native (unlabeled) m-cresol, ensuring it behaves similarly during sample preparation, extraction, and chromatographic analysis. However, its increased mass allows it to be distinguished from the native analyte by a mass spectrometer. This co-elution and differential detection enable precise correction for analyte losses during sample processing and for matrix-induced variations in instrument response, thereby ensuring robust and reliable quantification.
Use as a Reference Standard for Urinary Biomarkers of Exposure
The quantification of metabolites in urine is a cornerstone of human biomonitoring, providing a non-invasive method to assess exposure to various environmental and industrial chemicals. unesp.br m-Cresol is a known urinary metabolite of toluene, a widely used industrial solvent. sigmaaldrich.cnresearchgate.net Therefore, measuring cresol (B1669610) levels in urine is a critical method for monitoring occupational or environmental exposure to toluene. sigmaaldrich.cnresearchgate.netresearchgate.net
This compound plays a pivotal role as an internal standard in analytical methods developed to measure m-cresol in human urine. Although many studies specify the use of o-cresol-d8 or p-cresol-d8 for the simultaneous analysis of cresol isomers, the principle and application directly extend to this compound for the specific quantification of m-cresol. sigmaaldrich.cnresearchgate.netplos.orgoup.com In these methods, a known quantity of the deuterated standard is added to the urine sample at the beginning of the analytical procedure. researchgate.netplos.org
The typical analytical workflow involves an initial hydrolysis step, often with acid, to release cresol conjugates (sulfates and glucuronates) back to their free form. sigmaaldrich.cnresearchgate.netresearchgate.net This is followed by an extraction, such as liquid-liquid extraction or solid-phase microextraction (SPME), to isolate and concentrate the cresols from the complex urine matrix. sigmaaldrich.cnresearchgate.net The final analysis is commonly performed by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.cnresearchgate.netplos.org The GC separates the isomers, while the MS detects and quantifies both the native cresol and the deuterated internal standard. sigmaaldrich.cnplos.org By comparing the signal intensity of the analyte (m-cresol) to that of the internal standard (this compound), analysts can accurately calculate the concentration of the biomarker, correcting for any variability in the analytical process. plos.org
A study on the determination of urinary o-cresol and m-cresol developed a headspace SPME GC-MS method that utilized o-cresol-d8 as an internal standard. sigmaaldrich.cnresearchgate.net This method demonstrated high specificity and low detection limits, proving effective for quantifying cresol levels in both workers exposed to toluene and the general population. sigmaaldrich.cnresearchgate.net The use of such isotope-labeled standards is crucial for achieving the low detection limits (in the µg/L range) and high precision required for biomonitoring studies. sigmaaldrich.cnresearchgate.netresearchgate.net
Table 1: Analytical Method Parameters for Cresol Isomer Analysis in Urine Using a Deuterated Standard This table is a representative example based on published methodologies for cresol analysis.
| Parameter | Description |
| Analyte | o-Cresol, m-Cresol |
| Internal Standard | o-Cresol-d8 |
| Matrix | Human Urine |
| Sample Preparation | Acid hydrolysis of conjugates, neutralization, addition of internal standard. sigmaaldrich.cnresearchgate.net |
| Extraction Technique | Headspace Solid-Phase Microextraction (SPME). sigmaaldrich.cnresearchgate.net |
| Analytical Instrument | Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.cnresearchgate.net |
| Limit of Detection (LOD) | 0.007 mg/L for m-cresol. sigmaaldrich.cnresearchgate.net |
| Linearity Range | 0-5.0 mg/L. sigmaaldrich.cnresearchgate.net |
| Precision (CV%) | <15% (within-run), <19% (between-run). sigmaaldrich.cnresearchgate.net |
Tracing Environmental Transformation Products
Beyond biomonitoring, this compound is a valuable tool for assessing the environmental fate of m-cresol, which is found in various environmental compartments, including surface water, rainwater, and as a component of industrial effluents. who.int It is listed as a priority pollutant in China. mdpi.com Understanding how m-cresol transforms in the environment is essential for a complete risk assessment. Transformation can occur through biotic processes (biodegradation) or abiotic processes (e.g., reaction with oxidants like ozone). cdc.govepfl.ch
In environmental studies, this compound can be used as a tracer to follow the degradation of the parent compound and identify its transformation products. For instance, in laboratory-based biodegradation or advanced oxidation process studies, a sample can be spiked with this compound. As the experiment proceeds, analytical techniques like GC-MS or liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the decrease in the this compound signal and the appearance of new, related peaks. The unique isotopic signature of the degradation products derived from the labeled starting material helps in their identification.
Research has identified several pathways for the degradation of m-cresol. For example, ozonation of m-cresol is predicted to form various hydroxylated and ring-cleavage products. epfl.ch Similarly, microbial degradation by bacteria like Pseudomonas putida proceeds through specific metabolic pathways. cdc.gov Using this compound in studies investigating these pathways allows for unambiguous tracking of the transformation process, distinguishing the experimentally introduced compound from any background m-cresol contamination.
Furthermore, deuterated standards like p-cresol-d8 have been successfully used as surrogate standards in the analysis of complex environmental samples, such as fish eggs and water samples, to quantify petroleum-related contaminants and their degradation products. tandfonline.comacs.org This demonstrates the utility of isotopically labeled cresols in environmental contaminant assessment, a role for which this compound is equally well-suited. tandfonline.comacs.org
Table 2: Research Findings on m-Cresol as an Environmental Contaminant
| Finding | Research Context | Source Citation |
| Detection in Pond Water | Detected at concentrations up to 1544 ng/L in rural pond water in Hebei Province, China. | mdpi.com |
| Presence in Water Sources | Found in surface water, waste water, and rainwater. | who.int |
| Biodegradation Pathway | Degradation by Pseudomonas putida has been characterized. | cdc.gov |
| Ozonation Transformation | Kinetics and transformation products from reaction with ozone have been modeled. | epfl.ch |
| Use in Tainting Studies | Identified as a potential fish tainting compound from petroleum sources. | bsee.gov |
Computational and Spectroscopic Investigations of Deuterated M Cresol
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations have become an indispensable tool for predicting and understanding the behavior of molecules at the atomic level. americanpharmaceuticalreview.com For m-Cresol-d8, these computational methods allow for the exploration of its vibrational properties, electronic structure, and conformational landscape.
Prediction of Vibrational Frequencies and Spectroscopic Signatures
Theoretical calculations, particularly using Density Functional Theory (DFT), are highly effective in predicting the vibrational frequencies of molecules. For deuterated compounds like this compound, these predictions are crucial for interpreting experimental infrared (IR) and Raman spectra, as the increased mass of deuterium (B1214612) atoms leads to significant shifts in vibrational modes compared to the non-deuterated analog.
While a detailed computational study specifically for this compound is not extensively documented in publicly available literature, analogies can be drawn from studies on similar deuterated phenolic compounds. For instance, DFT calculations on phenol (B47542) and its deuterated derivatives have shown that the O-H stretching frequency undergoes a significant redshift upon deuteration to O-D. acs.org Similarly, C-H stretching and bending vibrations of the aromatic ring and the methyl group are expected to shift to lower wavenumbers in this compound.
The predicted shifts in vibrational frequencies are a direct consequence of the heavier deuterium isotope. The vibrational frequency is proportional to the square root of the force constant divided by the reduced mass of the vibrating atoms. As the mass increases with deuterium substitution, the frequency of the corresponding vibrational mode decreases.
Table 1: Predicted Isotopic Shifts for Key Vibrational Modes in this compound (Analogous to Deuterated Phenols)
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) in m-Cresol (B1676322) | Expected Shift upon Deuteration (in this compound) | Predicted Wavenumber Range (cm⁻¹) in this compound |
| O-H Stretch | 3600 - 3200 | Significant Redshift | ~2700 - 2400 (O-D Stretch) |
| Aromatic C-H Stretch | 3100 - 3000 | Redshift | ~2300 - 2200 (Aromatic C-D Stretch) |
| Methyl C-H Stretch | 3000 - 2850 | Redshift | ~2250 - 2100 (Methyl C-D Stretch) |
| Aromatic C-H In-Plane Bend | 1300 - 1000 | Redshift | Lower wavenumber region |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Redshift | Lower wavenumber region |
Note: The predicted ranges are estimations based on known isotopic effects and data from analogous compounds. Actual experimental values may vary.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions. numberanalytics.com
For m-cresol, the HOMO is typically a π-orbital localized on the benzene (B151609) ring and the oxygen atom, while the LUMO is a π* anti-bonding orbital. Upon deuteration, the electronic properties are not expected to change dramatically, as isotopic substitution primarily affects vibrational properties. However, subtle changes in the HOMO-LUMO gap can occur due to the alteration of zero-point vibrational energies.
A study on the molecular orbitals of cis and trans conformers of m-cresol provides insight into the electronic structure. researchgate.net The HOMO and LUMO are key to understanding the molecule's electronic transitions and reactivity. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
Table 2: Representative Frontier Molecular Orbital Energies for m-Cresol (Analogous System)
| Molecular Orbital | Energy (eV) - Illustrative | Description |
| LUMO | -0.5 to -1.5 | π* anti-bonding orbital on the aromatic ring |
| HOMO | -8.0 to -9.0 | π-orbital with contributions from the ring and oxygen |
| HOMO-LUMO Gap | ~6.5 to 8.5 | Indicates high kinetic stability |
Note: These values are illustrative and based on typical DFT calculations for phenolic compounds. The exact values for this compound would require specific calculations.
Conformational Analysis and Energetic Stability
m-Cresol can exist in two stable conformations, cis and trans, arising from the orientation of the hydroxyl group relative to the methyl group. The energy difference between these conformers is small, and they can interconvert through rotation around the C-O bond. Computational studies on hydroxy-deuterated o- and m-cresols have provided valuable data on the rotational barriers and the relative stabilities of these conformers. psu.edu
These studies, employing methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have shown that both cis and trans rotamers are observable in the gas phase. psu.edu The calculations help in assigning the complex rotational-torsional spectra and determining the barriers to internal rotation of both the hydroxyl and methyl groups. For m-cresol, steric hindrance is less of a factor in determining the rotational barrier compared to o-cresol (B1677501). researchgate.net
The deuteration of the hydroxyl group (to -OD) and the methyl group (to -CD3) in this compound will influence the moments of inertia and the zero-point energies of the conformers, which can be precisely calculated.
Table 3: Calculated Rotational Constants for Hydroxy-Deuterated m-Cresol Conformers (Analogous System)
| Conformer | Computational Method | A (MHz) | B (MHz) | C (MHz) |
| trans-m-cresol-OD | MP2/6-31G(d,p) | 3865 | 1851 | 1269 |
| cis-m-cresol-OD | MP2/6-31G(d,p) | 3878 | 1853 | 1271 |
Source: Adapted from high-resolution spectroscopic studies on deuterated cresols. psu.edu These values are for the -OD deuterated species and provide a strong basis for understanding the fully deuterated this compound.
Advanced Spectroscopic Characterization of Deuterated Aromatic Systems
Spectroscopic techniques are paramount in the experimental verification of molecular structures and properties predicted by computational methods. For this compound, NMR, IR, and Raman spectroscopy offer a detailed picture of its structure and the influence of isotopic labeling.
High-Resolution NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. In this compound, all protons are replaced by deuterium. Since deuterium is NMR active (spin I=1), it is possible to acquire a ²H (deuterium) NMR spectrum. However, ²H NMR spectra are often broad due to quadrupolar relaxation.
More commonly, the absence of signals in ¹H NMR and the characteristic coupling patterns in ¹³C NMR are used to confirm deuteration. In the ¹³C NMR spectrum of this compound, the signals for the deuterated carbons will appear as multiplets due to C-D coupling, which is typically smaller than C-H coupling. The absence of intense signals in the aromatic and methyl regions of the ¹H NMR spectrum would be a clear indication of successful deuteration.
Table 4: Expected ¹³C NMR Chemical Shifts and Multiplicities for this compound
| Carbon Atom | Typical ¹³C Chemical Shift (ppm) in m-Cresol | Expected Multiplicity in this compound (due to C-D coupling) |
| C-OH | 155 - 157 | Singlet (or very small triplet) |
| C-CH₃ | 139 - 141 | Singlet (or very small triplet) |
| Aromatic C-D | 110 - 130 | Triplet (or more complex multiplet) |
| Methyl C-D₃ | 20 - 22 | Septet (or more complex multiplet) |
Note: The chemical shifts are based on the non-deuterated compound. The multiplicities are predictions based on spin-spin coupling with deuterium.
Infrared and Raman Spectroscopy for Probing Isotopic Effects on Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. As discussed in the computational section, the substitution of hydrogen with deuterium in this compound leads to predictable shifts in the vibrational frequencies.
Experimentally, the IR spectrum of this compound would show the disappearance of the strong, broad O-H stretching band around 3300 cm⁻¹ and the appearance of a weaker, sharper O-D stretching band at a lower frequency (around 2400 cm⁻¹). Similarly, the C-H stretching vibrations above 3000 cm⁻¹ would be replaced by C-D stretching vibrations in the 2200-2300 cm⁻¹ region. nih.gov
Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum. The aromatic ring vibrations and the symmetric C-D stretching of the methyl group in this compound would give rise to characteristic Raman bands. The study of the Raman spectra of deuterated compounds can provide detailed information on the coupling of vibrational modes and the effects of isotopic substitution on the molecular polarizability. oulu.fi
Table 5: Key Experimental Vibrational Frequencies for m-Cresol and Expected Frequencies for this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) in m-Cresol (Raman) | Expected Frequency (cm⁻¹) in this compound |
| Aromatic Ring Breathing | ~1000 | Shifted to a lower frequency |
| C-H In-Plane Bend | ~1265 | Shifted to a lower frequency |
| C-H Stretch (Aromatic) | ~3050 | ~2280 (C-D Stretch) |
| C-H Stretch (Methyl) | ~2920 | ~2200 (C-D Stretch) |
Note: Experimental frequencies for m-cresol are approximate. Expected frequencies for this compound are based on typical isotopic shifts.
Applications in Supramolecular Chemistry and Molecular Recognition
The strategic use of isotopic labeling, particularly the substitution of hydrogen with deuterium, is a powerful tool in the fields of supramolecular chemistry and molecular recognition. Deuterated compounds, such as this compound, are instrumental in detailed spectroscopic investigations that elucidate the nature of non-covalent interactions, host-guest complexation, and self-assembly mechanisms. The altered nuclear properties of deuterium allow researchers to simplify complex spectra or selectively track specific molecular components within a supramolecular assembly.
Research into deuterated cresols has provided fundamental insights into their conformational preferences, which are critical for understanding how they engage in molecular recognition. Studies using laser-induced fluorescence and high-resolution ultraviolet spectroscopy on hydroxyl-deuterated m-cresol have successfully identified and characterized its distinct rotational isomers (rotamers). acs.orgresearchgate.net The ability to resolve these conformers is essential, as the specific three-dimensional structure of a guest molecule dictates its fit and binding affinity within a host's cavity. dntb.gov.uanumberanalytics.com
A significant application of these principles is found in the study of cocrystal formation, a key area of supramolecular chemistry. The self-assembly of m-cresol with other molecules to form cocrystals is driven by specific intermolecular interactions, primarily hydrogen bonding. iucr.org Computational and spectroscopic methods are employed to understand the molecular recognition pathways and the resulting crystal structures.
One illustrative study investigated the cocrystallization of m-cresol (MC) with piperazine (B1678402) (PP). iucr.orgiucr.org To probe the molecular interactions and the formation of supramolecular synthons (structural units formed by intermolecular interactions), researchers utilized Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. iucr.org In these experiments, toluene-d8 (B116792) was used as the solvent to avoid interference from solvent protons, thereby allowing for the clear observation of the proton signals of m-cresol and piperazine. iucr.orgiucr.org
The analysis of chemical shifts in the ¹H NMR spectra provides direct evidence of molecular recognition and complex formation in solution, even before crystallization occurs. iucr.org Upon the formation of the m-cresol-piperazine (MC_PP) cocrystal, significant changes in the chemical shifts of the protons involved in hydrogen bonding were observed. iucr.orgiucr.org For instance, the chemical shift of the hydroxyl proton on m-cresol and the amine proton on piperazine merge and shift, indicating the formation of strong O-H···N hydrogen bonds that are central to the recognition and assembly process. iucr.orgiucr.org
The detailed findings from the ¹H NMR analysis are presented below:
Table 1: ¹H NMR Chemical Shifts (ppm) for m-Cresol (MC), Piperazine (PP), and their Cocrystal (MC_PP) in Toluene-d8
This table illustrates the changes in proton chemical shifts upon the formation of the supramolecular complex, indicating specific intermolecular interactions.
| Proton Assignment | MC (ppm) | PP (ppm) | MC_PP Cocrystal (ppm) | Change (δ) upon Complexation |
| =CH- (m-cresol) | 6.94 | - | 7.07 | +0.13 |
| =CH- (m-cresol) | 6.56 | - | 6.63 | +0.07 |
| =CH- (m-cresol) | 6.35 | - | 6.63 | +0.28 |
| =CH- (m-cresol) | 6.30 | - | 6.63 | +0.33 |
| OH (m-cresol) | 4.10 | - | 4.90 | +0.80 |
| CH₃ (m-cresol) | 2.06 | - | 2.18 | +0.12 |
| CH₂ (piperazine) | - | 2.54 | 2.31 | -0.23 |
| NH (piperazine) | - | 0.91 | 4.90 | +3.99 |
Note: In the MC_PP cocrystal, the signals for the OH and NH protons merge into a single peak at 4.90 ppm, confirming the formation of a strong hydrogen bond between them. Data sourced from Wang et al. (2019). iucr.orgiucr.org
These spectroscopic investigations are crucial for decoding the mechanisms of molecular recognition. iucr.org By understanding how functional group positioning affects intermolecular interactions, researchers can design and develop new cocrystal materials with desired properties. iucr.orgresearchgate.net The use of deuterated species like this compound and deuterated solvents is indispensable for achieving the spectral resolution needed for these detailed studies.
Emerging Research Frontiers and Future Directions
Integration of Deuterated m-Cresol (B1676322) Studies with Systems Biology and Multi-Omics Approaches
The complexity of biological systems requires tools that can trace metabolic pathways and quantify molecular changes with high precision. Deuterated compounds like m-Cresol-d8 are becoming instrumental in multi-omics studies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of cellular processes. nih.gov
In metabolomics, stable isotope labeling is a cornerstone for accurate metabolite quantification and flux analysis. thermofisher.com this compound, and its isomer o-cresol-d8 (B146630), serve as ideal internal standards for quantifying their non-deuterated counterparts in complex biological matrices such as urine, helping to track exposure to industrial solvents like toluene (B28343). ebi.ac.uk This is crucial for systems biology approaches aiming to understand the metabolic fate of xenobiotics. ebi.ac.uk
Recent studies highlight the potential for integrating data from isotopically labeled compounds with other omics layers. For example, metabolomics investigations into conditions like hyperuricemia have identified metabolites of p-cresol (B1678582) as significant. nih.gov In such studies, this compound can ensure accurate quantification, allowing researchers to build robust correlation networks between the metabolome and other molecular layers, such as the proteome or genome. nih.govnih.gov This integrated approach helps to connect microbial activity (e.g., cresol (B1669610) production by gut bacteria) with host metabolism and disease phenotypes. nih.gov The use of stable isotope labeling is essential for creating system-wide models that can link specific metabolites to the biosynthetic gene clusters (BGCs) responsible for their production. nih.gov
Table 1: Applications of Deuterated Cresols in Multi-Omics and Systems Biology
| Research Area | Application of Deuterated Cresol | Key Findings | Reference(s) |
|---|---|---|---|
| Metabolomics | Internal standard (o-cresol-d8) for quantifying toluene metabolites. | Enabled precise measurement of urinary o-cresol (B1677501) and m-cresol, crucial for human biomonitoring. | ebi.ac.uk |
| Systems Biology | Tracing anaerobic degradation pathways. | Used to study the breakdown of cresol by sulfate-reducing bacteria. | researchgate.net |
| Metabolic Phenotyping | Correlating p-cresol metabolites with phospholipid levels in hyperuricemia. | High levels of phospholipids (B1166683) were associated with reduced p-cresol metabolism products, suggesting a link between lipid and microbial metabolism. | nih.gov |
Development of Novel Isotopic Labeling Strategies for Complex Chemical Compounds
The synthesis of isotopically labeled compounds is a prerequisite for many biochemical and medicinal investigations. researchgate.net While this compound is a relatively simple deuterated molecule, the principles of its synthesis and use are inspiring novel labeling strategies for much more complex chemical structures. The goal is to introduce stable isotopes like deuterium (B1214612) (²H), ¹³C, or ¹⁵N into specific locations within a molecule to probe its structure, function, or metabolic fate. researchgate.netsigmaaldrich.com
Current research focuses on several advanced strategies:
Site-Specific Labeling : For large proteins and complex natural products, uniform labeling can lead to overly complex analytical signals. sigmaaldrich.com Site-specific labeling, where an isotope is placed at a single, strategic position, provides clearer data for techniques like NMR spectroscopy. researchgate.netsigmaaldrich.com Synthetic strategies often differ significantly from those for the unlabeled compound, requiring controlled reaction conditions to prevent isotopic scrambling. researchgate.net
Biosynthetic Labeling : This approach uses cellular machinery to incorporate labeled precursors into complex biomolecules. nih.govsigmaaldrich.com For instance, researchers can supply labeled amino acids to cell cultures to produce isotopically labeled proteins. thermofisher.com A challenge lies in directing the label to the desired location, which is being addressed by engineering metabolic pathways or using specifically labeled feedstocks. nih.gov
Chemo-Enzymatic Synthesis : Combining chemical synthesis with enzymatic reactions offers a powerful way to create complex, selectively labeled molecules. This can involve using a chemically synthesized labeled building block, like a deuterated phenol (B47542), which is then incorporated into a larger structure by a specific enzyme.
The synthesis of deuterated compounds like o-Cresol-d8 often serves as a model for developing these more advanced techniques, such as its use as an intermediate in the preparation of other deuterated active compounds. guidechem.com
Advanced Computational Modeling and Simulation for Isotope Effects and Reaction Dynamics
Computational chemistry provides profound insights into how isotopic substitution, such as replacing hydrogen with deuterium in m-cresol, affects molecular behavior. These methods allow researchers to model kinetic isotope effects (KIEs) and reaction dynamics with high accuracy.
One of the most significant quantum phenomena studied is quantum tunneling , where a particle can pass through an energy barrier that it classically should not be able to overcome. libretexts.org Tunneling is highly sensitive to mass, making it a prominent factor in reactions involving hydrogen transfer. Replacing hydrogen with the heavier deuterium atom drastically reduces the probability of tunneling, leading to a significant change in reaction rate. princeton.edu
Advanced computational approaches used to study these effects include:
Quantum Chemical Calculations : Software like Gaussian or ORCA can predict how deuteration affects reaction pathways, for example, by comparing the activation energies for breaking a C-H bond versus a C-D bond.
Integrated Modeling : Combining computational predictions with experimental data, such as from hydrogen-deuterium exchange mass spectrometry (HDX-MS), is a powerful strategy for validating and refining structural and dynamic models of proteins and their interactions. nih.govresearchgate.net
Studies on the photodissociation dynamics of m-cresol have shown that the H-atom tunneling rate is a critical factor in its excited-state lifetime, a process that can be meticulously explored through computational models. researchgate.net These simulations are essential for interpreting experimental results and predicting the behavior of isotopically labeled compounds in complex chemical and biological systems. mdpi.com
Table 2: Computational Methods in Isotope Effect Studies
| Computational Method | Application | Insights Gained | Reference(s) |
|---|---|---|---|
| Molecular Docking | Predicting binding poses of molecules (e.g., histamine) in receptors. | Identified likely binding pockets and interactions. | mdpi.com |
| Molecular Dynamics (MD) | Simulating protein-ligand interactions over time. | Underlined crucial amino acid residues governing binding and the influence of deuteration on these interactions. | mdpi.com |
| Quantum Mechanics (QM) | Calculating reaction energies and tunneling probabilities. | Explained increased binding affinity upon deuteration through altered hydrogen bonding and quantum tunneling effects. | mdpi.comresearchgate.net |
Expanding Research Applications into New Chemical Transformations and Biological Processes
Beyond its use as an internal standard, this compound is finding new applications in diverse research fields, from environmental science to biosynthetic pathway elucidation. Its deuterated nature allows it to be used as a tracer to follow chemical transformations without interfering with the system being studied.
Key emerging applications include:
Environmental Fate and Transformation : In environmental analysis, this compound is used as a standard to quantify tire tread particles in environmental samples via pyrolysis-GC/MS. researchgate.net It also serves as a tool in atmospheric chemistry to determine the formation yields of cresols from the photooxidation of pollutants like toluene, providing crucial data for air quality models. copernicus.org
Elucidating Biosynthetic Pathways : Researchers have used this compound to uncover novel metabolic pathways in organisms. A notable example is the study of bombardier beetles, where feeding the beetles this compound revealed its conversion to the defensive chemical 2-methyl-1,4-benzoquinone-d6. researchgate.netresearchgate.net This demonstrated that the beetle synthesizes this quinone from phenolic precursors, refuting previous hypotheses. researchgate.net
Food and Beverage Science : The analysis of smoke taint in wine, caused by volatile phenols absorbed by grapes during wildfires, is a significant challenge. Deuterated standards, including isomers of cresol, are essential for accurately quantifying taint compounds and their non-volatile glycoside precursors, helping to understand how smoke taint evolves during wine aging. wsu.edu
These expanding applications underscore the versatility of this compound as a research tool, enabling scientists to probe complex systems and uncover new chemical and biological processes with greater clarity and precision.
Q & A
Q. What methodologies analyze deuterium distribution in this compound?
- Methodological Answer : Use high-field ²H-NMR (≥800 MHz) to map deuterium positional distribution. For kinetic isotope effect (KIE) studies, pair with computational models (DFT calculations) to predict deuteration sites. Validate with isotope ratio mass spectrometry (IRMS) for bulk isotopic abundance .
Data Contradiction Analysis Framework
- Step 1 : Identify conflicting datasets (e.g., Raman vs. GC results).
- Step 2 : Audit methodological variables (e.g., calibration standards, sample prep).
- Step 3 : Apply multimodal validation (e.g., ISO-compliant methods, third-party instrumentation).
- Step 4 : Statistically reconcile data using Bland-Altman plots or Deming regression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
